

# Technical Guide: Solubility Profile of 5-methyl-1H-indazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 5-methyl-1H-indazole-3-carbaldehyde

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This technical guide provides a comprehensive overview of the solubility characteristics of **5-methyl-1H-indazole-3-carbaldehyde**, a key intermediate in synthetic and medicinal chemistry. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on physicochemical properties and provides detailed experimental protocols for its determination in common laboratory solvents.

## Introduction and Physicochemical Profile

**5-methyl-1H-indazole-3-carbaldehyde** is a heterocyclic organic compound featuring an indazole core, a methyl group at the 5-position, and a carbaldehyde group at the 3-position. Its structure dictates its potential for hydrogen bonding (via the N-H group and the carbonyl oxygen) and its overall moderate polarity. Understanding its solubility is critical for various applications, including reaction condition optimization, purification, formulation development, and biological screening assays.

Compound Properties:

- Molecular Formula:  $C_9H_8N_2O$  [1]
- Molecular Weight: 160.17 g/mol [1]

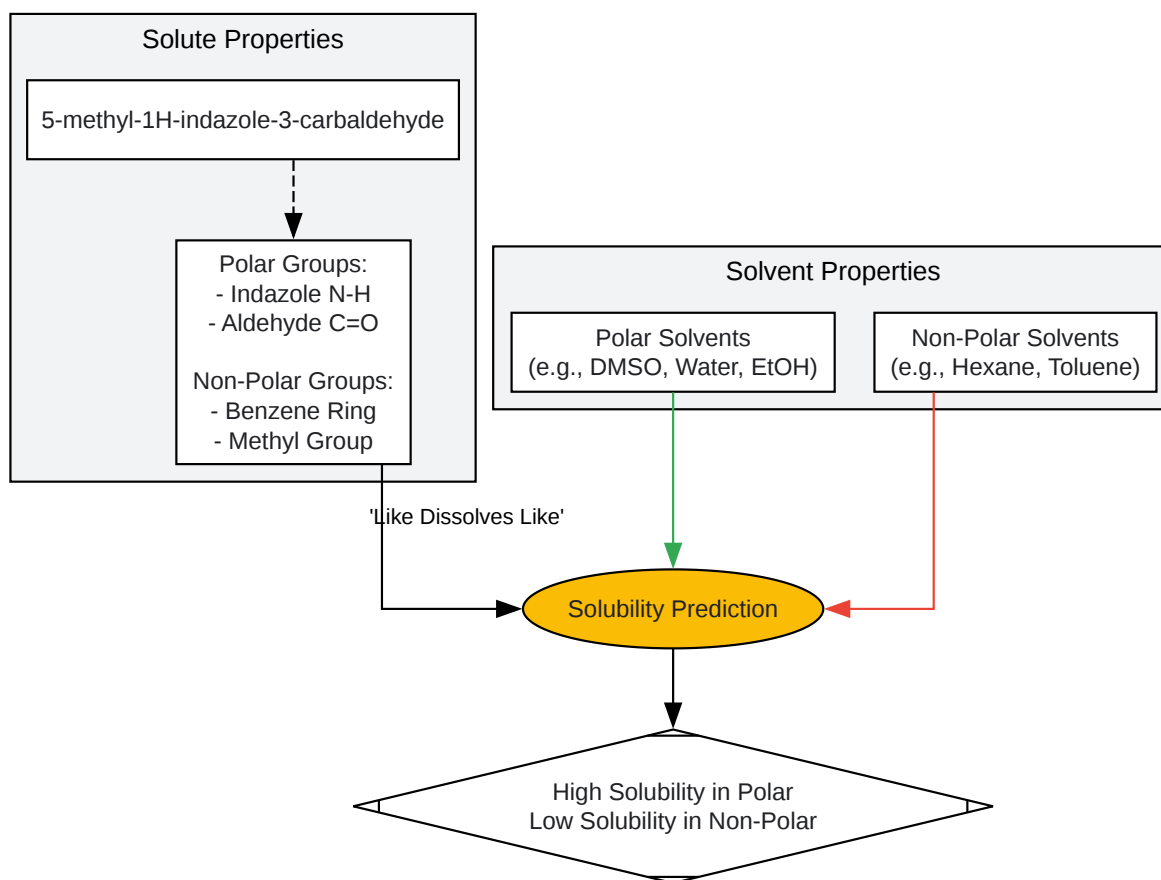
- Appearance: Light brown to brown solid[1]
- pKa:  $12.27 \pm 0.40$  (Predicted)[1]

## Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" provides a framework for predicting the solubility of **5-methyl-1H-indazole-3-carbaldehyde**. The molecule possesses both polar (indazole ring, carbaldehyde) and non-polar (methyl group, benzene ring portion) characteristics.

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): The presence of a hydrogen bond donor (N-H) and acceptors (N and C=O) suggests potential solubility in polar protic solvents. However, the largely aromatic and non-polar carbon backbone may limit high solubility, especially in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): High solubility is predicted in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule. Acetone should also serve as a reasonably good solvent.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the compound's significant polarity.
- **Solvents of Intermediate Polarity** (e.g., Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated in these solvents, which can interact with both the polar and non-polar aspects of the molecule.

Below is a diagram illustrating the general principle of solubility prediction.



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**Caption:** Logical workflow for predicting compound solubility.

## Quantitative and Qualitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., mg/mL or molarity) for **5-methyl-1H-indazole-3-carbaldehyde**. The table below summarizes the predicted qualitative solubility.

Solvent	Type	Predicted Solubility	Rationale
Water	Polar Protic	Sparingly Soluble	Hydrogen bonding potential is offset by the non-polar aromatic structure.
Methanol (MeOH)	Polar Protic	Soluble	Good hydrogen bonding and moderate polarity match.
Ethanol (EtOH)	Polar Protic	Soluble	Similar to methanol, effective at solvating the molecule.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	Strong polar aprotic solvent capable of disrupting crystal lattice forces.
N,N-Dimethylformamide (DMF)	Polar Aprotic	Highly Soluble	Similar to DMSO, an excellent solvent for many organic compounds.
Acetone	Polar Aprotic	Soluble	Good solvent for moderately polar compounds.
Ethyl Acetate (EtOAc)	Intermediate Polarity	Soluble	Balances polarity and non-polar character effectively.
Dichloromethane (DCM)	Intermediate Polarity	Soluble	Effective for many organic solids of moderate polarity.
Chloroform	Intermediate Polarity	Soluble	Similar to DCM.
Toluene	Non-Polar	Sparingly Soluble	Mismatch in polarity.

Hexane

Non-Polar

Insoluble

Significant polarity  
mismatch between  
solute and solvent.

## Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the solubility of **5-methyl-1H-indazole-3-carbaldehyde**, adapted from standard laboratory procedures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

- **5-methyl-1H-indazole-3-carbaldehyde**
- Selected solvents (HPLC grade)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or orbital shaker in a temperature-controlled environment
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

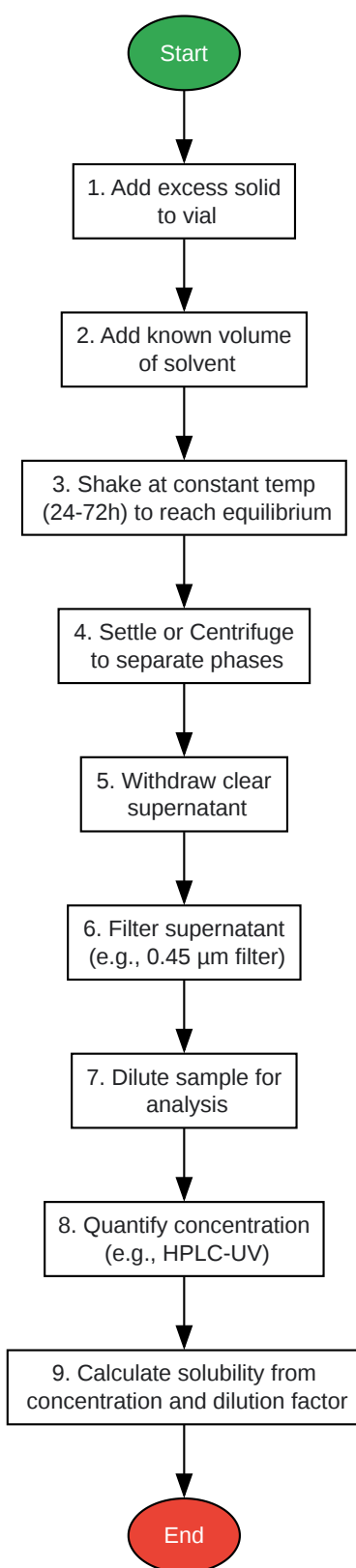
Procedure:

- Preparation: Add an excess amount of solid **5-methyl-1H-indazole-3-carbaldehyde** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at

equilibrium.

- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.<sup>[4]</sup>
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. For fine suspensions, centrifuge the vials to pellet the undissolved solid.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.
- Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.
- Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

The workflow for this experimental protocol is visualized below.



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**Caption:** Experimental workflow for solubility determination.

## Safety and Handling

When handling **5-methyl-1H-indazole-3-carbaldehyde**, researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[5][6]

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